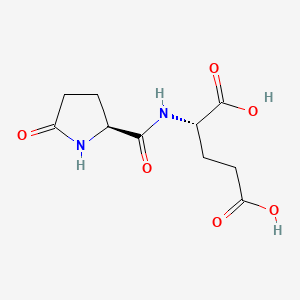
L-Glutamic acid, 5-oxo-L-prolyl-
Vue d'ensemble
Description
L-Glutamic acid, 5-oxo-L-prolyl- is a dipeptide composed of pyroglutamic acid and glutamic acid. Pyroglutamic acid, also known as 5-oxoproline, is a cyclic derivative of glutamic acid. It is formed when the free amino group of glutamic acid or glutamine cyclizes to form a lactam. This compound is found in various proteins and peptides and plays a role in the glutathione cycle .
Mécanisme D'action
Mode of Action
It’s worth noting that it is a derivative of glutamic acid, which is a critical neurotransmitter in the brain, and proline, an amino acid that plays a role in protein structure and metabolism .
Biochemical Pathways
For instance, proline is synthesized from glutamic acid, and it’s an essential component of collagen, important for proper functioning of joints and tendons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyroglutamic acid can be synthesized by heating glutamic acid at 180°C, resulting in the loss of a water molecule . In living cells, it is derived from glutathione through the action of the enzyme γ-glutamyl cyclotransferase .
Industrial Production Methods: Industrial production of pyroglutamic acid typically involves microbial fermentation. The key precursor for glutamic acid is α-ketoglutarate, which is formed in the tricarboxylic acid (TCA) cycle. This is then converted into L-glutamic acid through reductive amination with free NH4+ ions .
Analyse Des Réactions Chimiques
Types of Reactions: L-Glutamic acid, 5-oxo-L-prolyl- undergoes various chemical reactions, including:
Oxidation: Pyroglutamic acid can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically require catalysts such as acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
L-Glutamic acid, 5-oxo-L-prolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Industry: It is used in the production of various biopolymers and as an additive in food and cosmetics.
Comparaison Avec Des Composés Similaires
Proline: Like pyroglutamic acid, proline is a cyclic amino acid but lacks the lactam structure.
2-Pyrrolidone: This compound shares a similar cyclic structure but differs in its functional groups.
Uniqueness: L-Glutamic acid, 5-oxo-L-prolyl- is unique due to its role in the glutathione cycle and its ability to cyclize to form a lactam. This structural feature distinguishes it from other similar compounds and contributes to its specific biological functions .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c13-7-3-1-5(11-7)9(16)12-6(10(17)18)2-4-8(14)15/h5-6H,1-4H2,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUFRJRFQFBNQR-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742325 | |
| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29227-92-7 | |
| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2BYQ27M6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



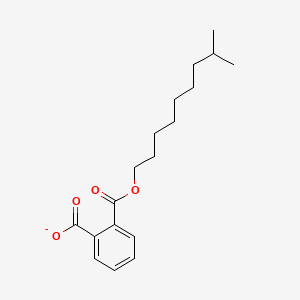
![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
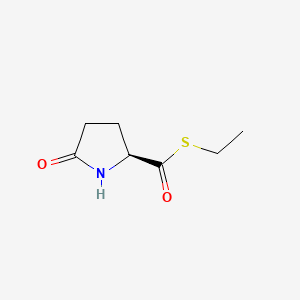

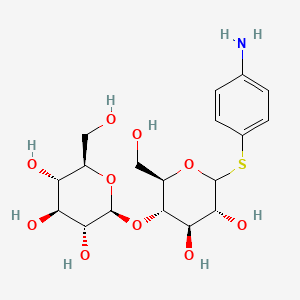

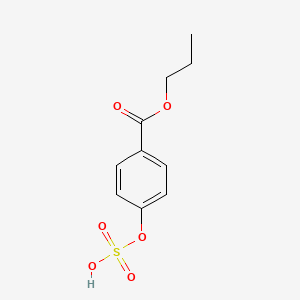
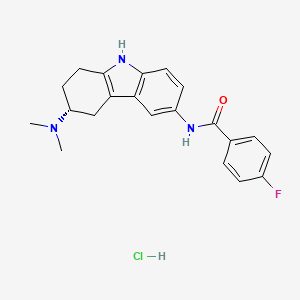

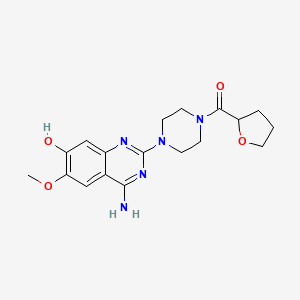
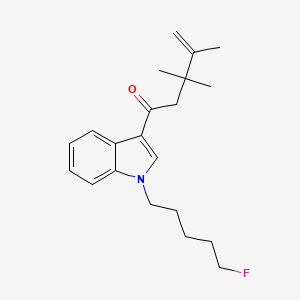
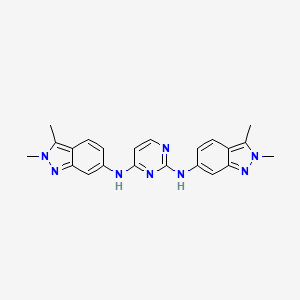
![4-[(2R)-Piperidinyl]pyridine](/img/structure/B565983.png)
